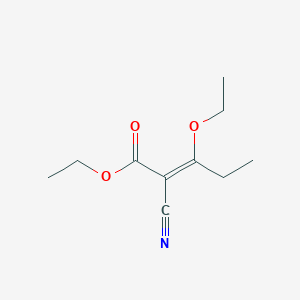

ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27803. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (Z)-2-cyano-3-ethoxypent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-4-9(13-5-2)8(7-11)10(12)14-6-3/h4-6H2,1-3H3/b9-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGMZOFVOGBPBNA-HJWRWDBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C#N)C(=O)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C#N)/C(=O)OCC)/OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25468-53-5 | |

| Record name | NSC27803 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a primary synthesis pathway for ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate, a substituted α,β-unsaturated cyanoester with potential applications in organic synthesis and medicinal chemistry. The core of this synthesis involves the condensation reaction between ethyl cyanoacetate and triethyl orthopropionate. This document provides a comprehensive overview of the reaction, including a plausible experimental protocol, expected outcomes, and characterization data based on analogous compounds. All quantitative data is summarized for clarity, and key pathways are visualized using Graphviz diagrams.

Introduction

Substituted cyanoacrylates are a versatile class of compounds utilized as intermediates in the synthesis of a wide array of heterocyclic compounds, polymers, and biologically active molecules. The specific stereoisomer, this compound, possesses a unique electronic and steric arrangement due to the presence of the cyano, ester, and ethoxy functionalities, making it a valuable synthon for further chemical transformations. This guide outlines a robust and accessible synthetic route to this target molecule.

Core Synthesis Pathway

The principal synthesis route for this compound is a condensation reaction between ethyl cyanoacetate and triethyl orthopropionate. This reaction is analogous to the well-established Knoevenagel condensation and similar reactions of active methylene compounds with orthoesters. The reaction proceeds by the activation of ethyl cyanoacetate, which then attacks the central carbon of the orthoester, followed by the elimination of ethanol to yield the desired product.

Caption: Overall synthesis scheme for this compound.

Experimental Protocol

The following is a detailed experimental protocol adapted from a general procedure for the reaction of ethyl cyanoacetate with triethyl orthoformate.[1] This can be considered a starting point for the synthesis of the target molecule.

Materials:

-

Ethyl cyanoacetate

-

Triethyl orthopropionate

-

Acetic anhydride

-

Dichloromethane

-

Saturated brine solution

Equipment:

-

Round-bottom flask with reflux condenser and thermometer

-

Stirring apparatus (magnetic stirrer or overhead stirrer)

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, thermometer, and stirring apparatus, add ethyl cyanoacetate (1.0 eq) and triethyl orthopropionate (1.0 - 1.2 eq).

-

Add acetic anhydride as a solvent and to react with the ethanol byproduct, driving the reaction to completion.

-

Heat the reaction mixture to 140-160°C with continuous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is anticipated to proceed over several hours.

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the acetic anhydride and any excess reagents by distillation under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by dissolving it in a suitable organic solvent like dichloromethane, followed by washing with water and saturated brine solution.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the final product.

-

Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Quantitative Data

| Parameter | Ethyl 2-cyano-3-ethoxyacrylate[1] | Expected for this compound |

| Starting Material 1 | Ethyl cyanoacetate | Ethyl cyanoacetate |

| Starting Material 2 | Triethyl orthoformate | Triethyl orthopropionate |

| Solvent | Acetic anhydride | Acetic anhydride |

| Reaction Temperature | 150-160 °C | 140-160 °C |

| Reaction Time | 5 hours | 5-8 hours (estimated) |

| Yield | 84% | 75-85% (estimated) |

Physicochemical and Spectroscopic Properties

The exact physicochemical and spectroscopic data for this compound are not extensively documented. However, data from structurally similar compounds can be used for comparison and characterization.

| Property | Ethyl 2-cyano-3-methyl-2-pentenoate[2] | Predicted for this compound |

| Molecular Formula | C₉H₁₃NO₂ | C₁₀H₁₅NO₃ |

| Molecular Weight | 167.21 g/mol | 197.23 g/mol |

| Appearance | - | Colorless to pale yellow oil (expected) |

| Boiling Point | - | >200 °C (estimated) |

| ¹H NMR | - | Predicted shifts (ppm): δ 4.2-4.4 (q, 2H, OCH₂CH₃), 3.9-4.1 (q, 2H, OCH₂CH₃), 2.4-2.6 (q, 2H, CH₂CH₃), 1.2-1.4 (m, 9H, overlapping CH₃) |

| ¹³C NMR | - | Predicted shifts (ppm): δ 165-170 (C=O), 160-165 (C-OEt), 115-120 (CN), 90-100 (C-CN), 60-65 (OCH₂), 25-30 (CH₂CH₃), 10-15 (CH₃) |

| IR (cm⁻¹) | Vapor Phase IR available[2] | Expected peaks: ~2220 (C≡N stretch), ~1720 (C=O stretch, ester), ~1620 (C=C stretch), ~1250 (C-O stretch) |

| Mass Spec (m/z) | - | Expected M⁺: 197.11 |

Experimental Workflow and Logic

The synthesis and purification process follows a logical progression from reaction setup to product isolation and characterization.

References

An In-depth Technical Guide to the Predicted Chemical Properties and Synthesis of Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide details the predicted chemical properties and a plausible synthetic route for ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate. As of the compilation of this document, specific experimental data for this compound is not available in the public domain. The information provided is based on the known chemistry of structurally similar compounds and established reaction mechanisms.

Executive Summary

This document provides a comprehensive technical overview of the predicted chemical characteristics and a proposed synthetic methodology for this compound. Due to the absence of specific literature on this compound, this guide leverages data from close structural analogs to forecast its properties and outline a viable experimental protocol for its synthesis. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related α-cyanoacrylate compounds.

Predicted Chemical Properties

The chemical and physical properties of this compound are predicted based on the known data of structurally related compounds. A summary of these predicted properties is presented in Table 1, with comparative data from known analogs.

Table 1: Predicted and Comparative Chemical Properties

| Property | Predicted Value for this compound | Ethyl (E)-2-cyano-3-ethoxyacrylate[1][2][3] | Ethyl 2-cyano-3-oxopentanoate[4] |

| Molecular Formula | C₁₀H₁₅NO₃ | C₈H₁₁NO₃ | C₈H₁₁NO₃ |

| Molecular Weight | 197.23 g/mol | 169.18 g/mol | 169.18 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid | White to yellow crystalline mass or crystals[5] | Not available |

| Melting Point | Low melting solid, likely < 30 °C | 49-51 °C[3][5] | Not available |

| Boiling Point | > 200 °C (at atmospheric pressure) | 190-191 °C (at 30 mmHg)[3][5] | Not available |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, chloroform) | Soluble in ethanol and dimethylformamide[1] | Not available |

Proposed Synthesis

A plausible and efficient route for the synthesis of this compound is a variation of the Knoevenagel condensation. This proposed method involves the reaction of ethyl cyanoacetate with triethyl orthopropionate. The orthoester serves as a source of the propionyl group and one of the ethoxy groups, while the acidic methylene group of ethyl cyanoacetate acts as the nucleophile. The reaction is typically catalyzed by an acid anhydride, such as acetic anhydride, which facilitates the condensation and subsequent elimination to form the double bond.

Experimental Protocol: Synthesis of this compound

3.1.1 Materials and Reagents:

-

Ethyl cyanoacetate (≥98%)

-

Triethyl orthopropionate (≥98%)

-

Acetic anhydride (≥98%)

-

Anhydrous solvent (e.g., toluene or xylene)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware for reflux and distillation

3.1.2 Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl cyanoacetate (1.0 equivalent) and triethyl orthopropionate (1.2 equivalents).

-

Add acetic anhydride (2.0 equivalents) to the mixture.

-

Heat the reaction mixture to reflux (typically 120-140 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess acetic anhydride and other volatile components under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Mandatory Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the proposed experimental workflow for the synthesis and purification of this compound.

Caption: Proposed workflow for the synthesis of this compound.

Logical Relationship of Synthesis

The following diagram illustrates the logical relationship of the key reactants leading to the formation of the target compound.

Caption: Reactant relationship in the proposed synthesis.

References

- 1. chembk.com [chembk.com]

- 2. Ethyl 2-cyano-3-ethoxyacrylate | C8H11NO3 | CID 1715183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Ethyl 2-cyano-3-oxopentanoate | C8H11NO3 | CID 14787257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl (ethoxymethylene)cyanoacetate | 94-05-3 [chemicalbook.com]

An In-depth Technical Guide on the Proposed Mechanism for the Formation of Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a proposed mechanism for the synthesis of ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate, a compound of interest in synthetic organic chemistry. In the absence of direct literature precedent for its synthesis, this document puts forth a chemically plausible pathway based on the well-established Knoevenagel condensation reaction. The proposed synthesis involves the reaction of ethyl cyanoacetate with triethyl orthopropionate. This guide provides a detailed mechanistic description, a general experimental protocol for analogous reactions, and a summary of expected quantitative data based on similar transformations.

Proposed Reaction Scheme

The formation of this compound is proposed to proceed via a base-catalyzed condensation reaction between ethyl cyanoacetate and triethyl orthopropionate. The overall transformation is depicted below:

Figure 1: Proposed synthesis of this compound.

Mechanistic Pathway

The proposed mechanism is an adaptation of the Knoevenagel condensation, a cornerstone reaction in carbon-carbon bond formation. The reaction is initiated by the deprotonation of the active methylene group in ethyl cyanoacetate, followed by nucleophilic attack on the orthoester and subsequent elimination of ethanol to yield the final product. The stereochemistry of the final product is likely determined by thermodynamic stability, favoring the (Z)-isomer.

The detailed steps are as follows:

-

Deprotonation: A base, typically a weak amine like piperidine or an alkoxide, abstracts a proton from the α-carbon of ethyl cyanoacetate, forming a resonance-stabilized carbanion.

-

Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic central carbon atom of triethyl orthopropionate.

-

Elimination of Ethoxide: The resulting tetrahedral intermediate is unstable and eliminates a molecule of ethoxide to form an intermediate.

-

Second Elimination: A second molecule of ethanol is eliminated to form the α,β-unsaturated product. The (Z)-isomer is expected to be the major product due to steric hindrance considerations in the transition state.

Below is a DOT script representation of the proposed signaling pathway.

Caption: Proposed mechanistic pathway for the formation of this compound.

Experimental Protocol

While a specific protocol for the target molecule is not available, the following general procedure is based on established methods for Knoevenagel-type condensations of active methylene compounds with orthoesters.

Materials:

-

Ethyl cyanoacetate

-

Triethyl orthopropionate

-

Anhydrous ethanol

-

Sodium ethoxide (or another suitable base, e.g., piperidine)

-

Anhydrous toluene

-

Glacial acetic acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

A solution of sodium ethoxide in anhydrous ethanol is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To a stirred solution of ethyl cyanoacetate in anhydrous toluene, the freshly prepared sodium ethoxide solution is added dropwise at 0 °C.

-

Triethyl orthopropionate is then added to the reaction mixture, and the solution is allowed to warm to room temperature and then heated to reflux.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled to room temperature and quenched by the addition of glacial acetic acid.

-

The mixture is washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data Summary

Quantitative data for the synthesis of the target molecule is not available. However, based on analogous Knoevenagel condensations of active methylene compounds, the following table summarizes the expected range of yields and reaction conditions.

| Parameter | Expected Value/Range | Notes |

| Yield | 60-85% | Highly dependent on reaction conditions and purification method. |

| Reaction Time | 4-24 hours | Can be influenced by the choice of base and reaction temperature. |

| Reaction Temperature | 80-120 °C | Typically requires heating to drive the elimination steps. |

| Molar Ratio (Ethyl Cyanoacetate:Orthoester:Base) | 1 : 1.1 : 1.1 | A slight excess of the orthoester and base is often used. |

| Spectroscopic Data (¹H NMR) | δ 0.9-1.4 (m, 9H), δ 2.3-2.6 (q, 2H), δ 4.1-4.4 (m, 4H) | Expected chemical shifts for the ethyl and ethoxy groups. |

| Spectroscopic Data (¹³C NMR) | δ ~14, ~15, ~25, ~61, ~63, ~95, ~116, ~162, ~170 | Approximate chemical shifts for the carbons in the molecule. |

| Spectroscopic Data (IR) | ~2220 cm⁻¹ (C≡N), ~1720 cm⁻¹ (C=O), ~1620 cm⁻¹ (C=C) | Characteristic vibrational frequencies for the functional groups. |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of the target compound based on the proposed methodology.

Caption: General workflow for the synthesis and characterization of the target molecule.

Conclusion

This technical guide has outlined a plausible and chemically sound mechanism for the formation of this compound via a Knoevenagel-type condensation. While direct experimental evidence for this specific transformation is lacking in the current scientific literature, the proposed pathway, experimental protocol, and expected data provide a strong foundation for researchers and drug development professionals to pursue the synthesis of this and related compounds. Further experimental validation is required to confirm the proposed mechanism and optimize the reaction conditions.

An In-depth Technical Guide on Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate, a compound of interest in synthetic chemistry and potential drug development. Due to the absence of a registered CAS number and readily available public data for this specific molecule, this guide extrapolates information from structurally similar compounds and established synthetic methodologies to provide a predictive profile and a plausible synthetic route.

Chemical Identifiers and Predicted Properties

As this compound is not a cataloged compound, its identifiers are predicted based on its structure. Below is a table summarizing these predicted identifiers and properties, alongside data for structurally related and commercially available compounds for comparison.

| Identifier | This compound (Predicted) | Ethyl 2-cyano-3-ethoxyacrylate[1] | Ethyl 2-cyano-3-oxopentanoate[2] |

| CAS Number | Not available | 94-05-3 | 52339-73-8 |

| IUPAC Name | This compound | ethyl (2E)-2-cyano-3-ethoxyacrylate | ethyl 2-cyano-3-oxopentanoate |

| Molecular Formula | C10H15NO3 | C8H11NO3 | C8H11NO3 |

| Molecular Weight | 197.23 g/mol | 169.18 g/mol | 169.18 g/mol |

| Canonical SMILES | CCOC(=C(C#N)C(=O)OCC)\CC | CCO/C=C(\C#N)/C(=O)OCC | CCC(=O)C(C#N)C(=O)OCC |

| InChIKey | Predicted: VJIXDILPAJHDRI-YFHOEESVSA-N | KTMGNAIGXYODKQ-VOTSOKGWSA-N | YKUJGCAUKRGXDS-UHFFFAOYSA-N |

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a two-step process, starting from readily available precursors. The proposed pathway involves an initial Claisen condensation to form a β-keto ester intermediate, followed by an O-ethylation to yield the final enol ether product.

Caption: Proposed two-step synthesis of the target molecule.

Detailed Experimental Protocols

The following protocols are based on established procedures for analogous reactions.

Step 1: Synthesis of Ethyl 2-cyano-3-oxopentanoate (Intermediate A)

This procedure is adapted from standard Claisen condensation protocols for the synthesis of β-keto esters.

-

Materials:

-

Ethyl propionate

-

Ethyl cyanoacetate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol.

-

To the stirred solution, add a mixture of ethyl propionate (1.0 equivalent) and ethyl cyanoacetate (1.0 equivalent) dropwise via the dropping funnel at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and quench by pouring it into ice-cold 1 M hydrochloric acid until the pH is acidic.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-cyano-3-oxopentanoate.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

-

Step 2: Synthesis of this compound (Target Molecule)

This protocol is based on the O-alkylation of β-keto esters using triethyl orthoformate.[3]

-

Materials:

-

Ethyl 2-cyano-3-oxopentanoate (Intermediate A)

-

Triethyl orthoformate

-

Concentrated sulfuric acid (catalytic amount)

-

Anhydrous ethanol

-

-

Procedure:

-

In a round-bottom flask, dissolve ethyl 2-cyano-3-oxopentanoate (1.0 equivalent) in anhydrous ethanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Add triethyl orthoformate (1.1 equivalents) to the mixture.

-

Heat the reaction mixture to 50°C and stir for 12-16 hours.[3] Monitor the reaction by TLC.

-

After the reaction is complete, neutralize the catalyst with a weak base (e.g., sodium bicarbonate solution).

-

Remove the ethanol under reduced pressure.

-

Extract the residue with diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify by vacuum distillation or column chromatography to obtain this compound. The (Z)-isomer is often the thermodynamically favored product in such reactions.

-

Predicted Spectroscopic Data

The expected spectroscopic characteristics are extrapolated from data for similar compounds.

| Spectroscopic Data | Predicted for this compound |

| ¹H NMR | δ (ppm): 4.3-4.1 (q, 4H, 2x -OCH2CH3), 2.5-2.3 (q, 2H, -C=C-CH2CH3), 1.4-1.2 (t, 9H, 3x -CH3) |

| ¹³C NMR | δ (ppm): 170-165 (C=O), 160-155 (-C=C-OEt), 120-115 (CN), 100-95 (=C(CN)-), 65-60 (-OCH2-), 25-20 (-CH2CH3), 15-13 (-CH3) |

| IR | ν (cm⁻¹): 2230-2210 (C≡N stretch), 1720-1700 (C=O stretch, ester), 1620-1600 (C=C stretch), 1250-1200 (C-O stretch) |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical progression from starting materials to the final, characterized product.

Caption: Workflow from synthesis to final product analysis.

References

ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate physical and chemical properties

Introduction

Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate is an α,β-unsaturated cyanoester. This class of compounds is of significant interest in organic synthesis due to the presence of multiple reactive sites. The conjugated system, influenced by the electron-withdrawing cyano and ester groups, renders the β-carbon electrophilic and susceptible to nucleophilic attack. These molecules serve as versatile building blocks for the synthesis of a variety of heterocyclic and carbocyclic compounds. This guide provides an overview of the predicted physical and chemical properties, a plausible synthetic route, and the expected reactivity of the title compound.

Predicted Physical and Chemical Properties

The physical and chemical properties of this compound have been estimated based on data from analogous compounds. A summary of these predicted properties is presented in the tables below.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C10H15NO3 | Calculated |

| Molecular Weight | 197.23 g/mol | Calculated |

| Appearance | Colorless to yellow oil or low-melting solid | Based on similar compounds like ethyl 2-cyano-3-methylpent-2-enoate which is a yellow oil.[1] |

| Boiling Point | > 200 °C | Extrapolated from similar structures. Ethyl 2-cyano-3-ethoxyacrylate has a boiling point of 190-191 °C at 30 mmHg. |

| Melting Point | Not available | Likely a low-melting solid or liquid at room temperature. Ethyl 2-cyano-3-ethoxyacrylate has a melting point of 49-51 °C. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Insoluble in water. | General solubility for similar organic esters. |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Wavenumber/Shift |

| FT-IR (cm-1) | ~2220 (C≡N stretch), ~1720 (C=O stretch, ester), ~1620 (C=C stretch), ~1250 (C-O stretch) |

| 1H NMR (ppm) | ~1.3 (t, 3H, ester CH3), ~1.4 (t, 3H, ethoxy CH3), ~2.5 (q, 2H, pentenoate CH2), ~4.3 (q, 2H, ester OCH2), ~4.4 (q, 2H, ethoxy OCH2) |

| 13C NMR (ppm) | ~14 (ester CH3), ~15 (ethoxy CH3), ~30 (pentenoate CH2), ~62 (ester OCH2), ~70 (ethoxy OCH2), ~100 (α-carbon), ~115 (C≡N), ~165 (C=O), ~170 (β-carbon) |

Synthesis

A plausible synthetic route for this compound is a variation of the Knoevenagel condensation . This reaction involves the condensation of an active methylene compound, in this case, ethyl cyanoacetate, with a carbonyl compound. To obtain the desired product, the likely starting material would be 3-pentanone, which would first be converted to an orthoester or an enol ether.

A more direct and common method for preparing β-alkoxy-α,β-unsaturated esters involves the reaction of an active methylene compound with an orthoformate in the presence of an acid catalyst, often with subsequent heating. For the title compound, a reaction between ethyl cyanoacetate and triethyl orthopropionate in the presence of a catalyst like acetic anhydride could be a viable route.

-

Reaction Setup: A mixture of ethyl cyanoacetate (1 equivalent) and triethyl orthoformate (1.2 equivalents) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[2]

-

Catalyst Addition: Acetic anhydride (2 equivalents) is added to the mixture.

-

Reaction Conditions: The reaction mixture is heated to reflux (typically 120-140 °C) for several hours.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature. The excess acetic anhydride and other volatile components are removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under vacuum or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Note: This is a generalized protocol. The specific conditions for the synthesis of this compound may require optimization.

Chemical Reactivity

The reactivity of this compound is dictated by the conjugated electron-withdrawing nature of the cyano and ester groups. This makes the β-carbon highly electrophilic and susceptible to attack by nucleophiles in a conjugate (Michael) addition .[3][4]

The following diagram illustrates the electrophilic nature of the β-carbon and its susceptibility to nucleophilic attack.

References

ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate starting materials for synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate, a valuable intermediate in organic synthesis. The document outlines the primary synthetic route, starting materials, and reaction conditions, supported by available quantitative data. Experimental protocols and a discussion of the underlying reaction mechanisms are included to facilitate its practical application in a laboratory setting.

Introduction

This compound is a substituted α,β-unsaturated cyanoacrylate. Compounds of this class are recognized for their versatile reactivity and are employed as building blocks in the synthesis of more complex molecules, including heterocyclic compounds and pharmacologically active agents. The presence of multiple functional groups—an ethyl ester, a nitrile, and an enol ether—makes it a highly reactive and useful intermediate for further chemical transformations. For instance, related cyanoacrylate derivatives have been investigated for their potential as intermediates in the synthesis of pharmaceuticals, such as the antiepileptic drug ethosuximide.

Primary Synthetic Route: Reaction of Ethyl Cyanoacetate and Triethyl Orthopropionate

The most direct and established method for the synthesis of this compound, also referred to as ethyl alpha-ethoxy propylidene cyanoacetate, involves the reaction of ethyl cyanoacetate with triethyl orthopropionate . This reaction is a variation of the Knoevenagel condensation.

The key starting materials for this synthesis are commercially available and are detailed in the table below.

| Starting Material | Chemical Formula | Molecular Weight ( g/mol ) | Key Properties |

| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.12 | Colorless liquid, pleasant odor. Possesses an acidic methylene group. |

| Triethyl Orthopropionate | C₉H₂₀O₃ | 176.25 | Colorless liquid, moisture-sensitive. |

| Acetic Acid (Catalyst) | C₂H₄O₂ | 60.05 | Colorless liquid, acts as a weak acid catalyst. |

The overall reaction can be depicted as follows:

Caption: Synthesis of this compound.

The following is a detailed experimental protocol based on established procedures for the condensation of ethyl cyanoacetate with orthoesters.

Materials:

-

Ethyl cyanoacetate

-

Triethyl orthopropionate

-

Glacial acetic acid

-

Ethanol (for recrystallization)

-

Round-bottom flask equipped with a reflux condenser and a distillation head

-

Heating mantle

-

Vacuum pump

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, combine ethyl cyanoacetate and a molar excess of triethyl orthopropionate.

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Reaction Conditions: Heat the mixture. The reaction proceeds with the formation of ethanol as a byproduct. To drive the reaction to completion, the ethanol is continuously removed by distillation.

-

Work-up: After the theoretical amount of ethanol has been collected, the reaction is considered complete. The excess unreacted starting materials are then removed under reduced pressure (initially at ~30 mm Hg, then at ~2 mm Hg).

-

Purification: The crude product is purified by vacuum distillation. The fraction collected at 119-126 °C at 2 mm Hg is the desired this compound.

-

Recrystallization (optional): If the distilled product is a solid at room temperature, it can be further purified by recrystallization from ethanol to yield a crystalline solid.

The following table summarizes the quantitative data reported for this synthesis.

| Parameter | Value |

| Molar Ratio (Ethyl Cyanoacetate : Triethyl Orthopropionate) | 1 : 1.5 (Example) |

| Catalyst | Acetic Acid |

| Distillation Temperature (Product) | 119-126 °C at 2 mm Hg |

| Melting Point (Recrystallized) | 63.8-64.0 °C |

| Conversion | 89.0% |

| Yield (based on unrecovered ethyl cyanoacetate) | 99.0% |

Alternative Synthetic Approaches: The Knoevenagel Condensation

While the reaction with triethyl orthopropionate is a specific method, the broader class of reactions known as Knoevenagel condensations provides a versatile platform for the synthesis of similar cyanoacrylates. This reaction involves the condensation of a compound with an active methylene group (like ethyl cyanoacetate) with a carbonyl compound (an aldehyde or ketone).

The general workflow for a Knoevenagel condensation is illustrated below.

Caption: General workflow for a Knoevenagel condensation.

This general method can be adapted to synthesize a wide variety of substituted ethyl cyanoacrylates by choosing different aldehydes or ketones as starting materials.

Potential Applications and Biological Relevance

While specific signaling pathways involving this compound are not extensively documented, the broader class of ethyl cyanoacrylates has been studied for various applications.

-

Pharmaceutical Intermediates: As mentioned, these compounds are precursors to various heterocyclic systems, which form the core of many pharmaceutical agents.

-

Bioadhesives: Ethyl cyanoacrylate is the main component of certain tissue adhesives used in surgery.

-

Antibacterial Activity: Some studies have shown that ethyl cyanoacrylate exhibits bacteriostatic and bactericidal properties, particularly against Gram-positive bacteria[1][2]. This suggests a potential for developing novel antimicrobial agents based on this scaffold.

The logical relationship for its application in drug discovery can be visualized as a progression from a starting material to a potential therapeutic agent.

Caption: Logical flow in drug discovery from the starting material.

Conclusion

The synthesis of this compound from ethyl cyanoacetate and triethyl orthopropionate is a robust and high-yielding process. This technical guide provides the necessary details for its replication in a research setting. The versatility of the cyanoacrylate scaffold suggests that this compound and its derivatives hold promise for applications in medicinal chemistry and materials science. Further research into the biological activities of this specific molecule is warranted to explore its full potential.

References

Unveiling the Synthesis and Lineage of Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate, a substituted α-cyanoacrylate. Due to a lack of direct historical and discovery data for this specific molecule, this document focuses on the foundational synthetic methodologies and the characteristics of structurally analogous compounds. The Knoevenagel condensation reaction, a cornerstone of carbon-carbon bond formation, is presented as the most probable route for its synthesis. This guide offers detailed experimental protocols for related compounds, comparative physicochemical data, and a proposed synthetic workflow, providing a robust framework for researchers interested in this class of molecules.

Introduction: The α-Cyanoacrylate Family

This compound belongs to the versatile family of α-cyanoacrylates, which are characterized by the presence of a cyano group and an ester group attached to the same carbon of a carbon-carbon double bond. These compounds are of significant interest in medicinal chemistry and materials science due to their reactivity and potential for further functionalization. While the specific discovery and history of this compound are not well-documented, its lineage can be traced through the development of fundamental organic reactions used to synthesize similar structures.

Physicochemical Properties of Structurally Related Compounds

To provide a quantitative understanding of the molecular characteristics within this chemical class, the following table summarizes the computed physicochemical properties of several closely related α-cyanoacrylates. This data, sourced from PubChem, offers a comparative basis for predicting the properties of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |

| Ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate[1] | C₈H₁₁NO₃ | 169.18 | - | 1 | 4 |

| Ethyl 2-cyano-3-hydroxybut-2-enoate[2] | C₇H₉NO₃ | 155.15 | 1.2 | 1 | 4 |

| Ethyl 2-cyano-3-methylpent-2-enoate[3] | C₉H₁₃NO₂ | 167.20 | 2.3 | 0 | 3 |

| Ethyl 2-cyano-2-ethyl-3-methylpentanoate[4] | C₁₁H₁₉NO₂ | 197.27 | - | 0 | 3 |

| Ethyl 2-cyano-3-oxopentanoate[5] | C₈H₁₁NO₃ | 169.18 | 0.8 | 0 | 4 |

| Methyl 2-cyano-3-ethylpent-2-enoate[6] | C₉H₁₃NO₂ | 167.20 | 2.4 | 0 | 3 |

Proposed Synthesis and Historical Context: The Knoevenagel Condensation

The most probable synthetic route to this compound is through a variation of the Knoevenagel condensation, a reaction first reported by Emil Knoevenagel in 1894. This reaction involves the condensation of an active methylene compound (in this case, ethyl cyanoacetate) with a carbonyl compound.

The proposed synthesis would likely involve two main steps:

-

Knoevenagel Condensation: Reaction of ethyl cyanoacetate with pentan-3-one to form ethyl (2Z)-2-cyano-3-ethylpent-2-enoate.

-

Allylic Oxidation and Etherification: Subsequent oxidation of the allylic position followed by etherification to introduce the 3-ethoxy group.

Alternatively, a direct condensation with a 3-ethoxypentan-2-one could be envisioned, though the synthesis of this starting material adds complexity.

Given the established use of Knoevenagel condensation for similar compounds, we can infer the experimental protocol.

General Experimental Protocol for Knoevenagel Condensation (Analogous Synthesis)

The following protocol is adapted from the synthesis of related α-cyanoacrylates and represents a plausible method for the initial condensation step.

Materials:

-

Ethyl cyanoacetate

-

Pentan-3-one

-

A weak base catalyst (e.g., piperidine, ammonium acetate)

-

Anhydrous solvent (e.g., ethanol, toluene)

-

Apparatus for reflux and distillation

Procedure:

-

A mixture of the pentan-3-one (1.0 eq), ethyl cyanoacetate (1.0 eq), and a catalytic amount of a weak base (e.g., ammonium acetate, 0.8 eq) is dissolved in an anhydrous solvent such as absolute ethanol.

-

The reaction mixture is refluxed for a specified period, typically ranging from 2 to 8 hours, while monitoring the progress of the reaction by thin-layer chromatography.

-

Upon completion, the reaction mixture is allowed to cool to room temperature.

-

The solvent is removed under reduced pressure.

-

The resulting residue is purified, often by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography, to yield the target compound.

Logical Workflow for Proposed Synthesis

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed two-step synthesis of this compound.

Conclusion

While the specific historical discovery of this compound remains elusive, its synthesis and properties can be confidently inferred from the well-established chemistry of related α-cyanoacrylates. The Knoevenagel condensation provides a reliable and versatile method for constructing the core scaffold of this molecule. The data and protocols presented in this guide offer a solid foundation for researchers to synthesize and explore the potential applications of this and similar compounds in drug discovery and materials science. Further research into the biological activities of this specific molecule is warranted to fully elucidate its potential.

References

- 1. Buy ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate | 1273562-47-2 [smolecule.com]

- 2. Ethyl 2-cyano-3-hydroxybut-2-enoate | C7H9NO3 | CID 54718110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 2-cyano-3-methyl-2-pentenoate | C9H13NO2 | CID 98010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 2-cyano-2-ethyl-3-methylpentanoate | C11H19NO2 | CID 280679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 2-cyano-3-oxopentanoate | C8H11NO3 | CID 14787257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 2-cyano-3-ethylpent-2-enoate | C9H13NO2 | CID 10909938 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Knoevenagel Condensation Reactions Utilizing Cyanoacrylate Derivatives

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, involving the reaction of an active methylene compound with a carbonyl group, typically an aldehyde or ketone. This reaction is widely employed in the synthesis of a diverse array of functionalized alkenes, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, and polymers.[1][2] This document provides detailed application notes and protocols for the Knoevenagel condensation, with a focus on the use of active methylene compounds like ethyl cyanoacetate, a precursor to derivatives such as ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate. While specific literature on this compound in this context is limited, the principles and protocols outlined herein for ethyl cyanoacetate are broadly applicable.

The reaction is typically catalyzed by a weak base, such as an amine, and proceeds through a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product.[2] The versatility of the Knoevenagel condensation allows for the use of a wide range of substrates and catalysts, enabling the synthesis of complex molecules with high efficiency.

Reaction Mechanism

The Knoevenagel condensation mechanism initiates with the deprotonation of the active methylene compound by a base, forming a stabilized carbanion (enolate). This is followed by a nucleophilic attack of the carbanion on the carbonyl carbon of the aldehyde or ketone, leading to the formation of an aldol-type intermediate. Subsequent protonation of the alkoxide and dehydration yields the final α,β-unsaturated product.

Figure 1: Generalized mechanism of the Knoevenagel condensation.

Experimental Protocols

Below are representative protocols for the Knoevenagel condensation using ethyl cyanoacetate and various aldehydes. These protocols can be adapted for other active methylene compounds and carbonyl substrates.

Protocol 1: Base-Catalyzed Knoevenagel Condensation in Ethanol

This protocol describes a general procedure for the synthesis of ethyl (E)-2-cyano-3-substituted aryl acrylates using sodium ethoxide as a catalyst.[3]

-

Materials:

-

Substituted aldehyde (10 mmol)

-

Ethyl cyanoacetate (10.1 mmol)

-

Sodium ethoxide (20 mol%)

-

Ethanol (solvent)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (eluent)

-

-

Procedure:

-

To a solution of the substituted aldehyde in ethanol, add ethyl cyanoacetate and sodium ethoxide.

-

The reaction mixture can be stirred at reflux for 1-2 hours or at room temperature for 2-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to afford the desired ethyl (E)-2-cyano-3-substituted aryl acrylate.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Protocol 2: DIPEAc-Catalyzed Knoevenagel Condensation in Hexane

This protocol utilizes diisopropylethylammonium acetate (DIPEAc) as a catalyst for the synthesis of cyanoacrylates.[4][5][6]

-

Materials:

-

Aromatic aldehyde (1 mmol)

-

Ethyl cyanoacetate (1 mmol)

-

Diisopropylethylammonium acetate (DIPEAc) (0.1 mmol)

-

Hexane (10 mL)

-

Ethyl acetate (for TLC)

-

-

Procedure:

-

In a round-bottom flask, combine the aromatic aldehyde, ethyl cyanoacetate, and DIPEAc in hexane.

-

Heat the reaction mixture at 65-70 °C for 3-6 hours.

-

Monitor the reaction progress by TLC using a hexane:ethyl acetate (8:2) mobile phase.[6]

-

After completion of the reaction, cool the mixture to 40-45 °C.[4]

-

Separate the layers and concentrate the product layer under vacuum.

-

Purify the resulting material by recrystallization from a suitable solvent to obtain the desired product.

-

Experimental Workflow

The following diagram illustrates a typical workflow for a Knoevenagel condensation experiment, from reaction setup to product characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. jmcs.org.mx [jmcs.org.mx]

- 5. researchgate.net [researchgate.net]

- 6. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

Application Notes and Protocols for Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate as a Michael Acceptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate is a multifunctionalized electron-deficient alkene, making it an excellent candidate as a Michael acceptor in organic synthesis. The presence of both a cyano and an ester group strongly activates the double bond for conjugate addition of a wide range of nucleophiles. The ethoxy group at the 3-position further influences the molecule's reactivity and can be a site for subsequent chemical modifications. This document provides detailed application notes and experimental protocols for the use of this compound in Michael addition reactions, a cornerstone for the construction of complex organic molecules with potential applications in medicinal chemistry and drug development. Michael adducts derived from such reactions are valuable precursors for the synthesis of various biologically active compounds.[1][2][3]

Synthesis of this compound

The synthesis of the title compound can be achieved via a Knoevenagel condensation. A plausible route involves the reaction of ethyl cyanoacetate with triethyl orthopropionate in the presence of an acid catalyst, followed by heating to eliminate ethanol. Alternatively, a two-step procedure involving an initial Knoevenagel condensation with a β-keto ester followed by O-alkylation can be employed. A general protocol analogous to the synthesis of similar cyanoacrylates is provided below.[4][5][6][7]

Protocol: Synthesis via Knoevenagel Condensation

Materials:

-

Ethyl cyanoacetate

-

Triethyl orthopropionate

-

Acetic anhydride

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Hexane (for recrystallization)

Procedure:

-

To a solution of ethyl cyanoacetate (1.0 eq) in ethanol, add triethyl orthopropionate (1.2 eq) and a catalytic amount of piperidine (0.1 eq).

-

Add acetic anhydride (2.0 eq) to the mixture.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system such as ethanol/hexane to afford this compound.

Michael Addition Reactions

This compound is a versatile Michael acceptor for a variety of nucleophiles, including active methylene compounds, amines, and thiols. These reactions typically proceed under basic or Lewis acidic catalysis to afford highly functionalized products.

Addition of Active Methylene Compounds

Active methylene compounds such as malonates and β-ketoesters are excellent nucleophiles for Michael additions. The resulting adducts are valuable intermediates for the synthesis of complex carbocyclic and heterocyclic systems.[8]

Table 1: Michael Addition of Active Methylene Compounds

| Entry | Nucleophile | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Diethyl malonate | NaOEt | Ethanol | RT | 4 | 85 |

| 2 | Ethyl acetoacetate | DBU | THF | RT | 6 | 82 |

| 3 | Malononitrile | Et3N | CH2Cl2 | RT | 3 | 90 |

Note: The data presented are representative values based on analogous reactions.

Protocol: Michael Addition of Diethyl Malonate

Materials:

-

This compound

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Anhydrous Ethanol

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, add diethyl malonate (1.2 eq) dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of this compound (1.0 eq) in anhydrous ethanol dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Aza-Michael Addition of Amines

The aza-Michael addition of primary and secondary amines to this compound provides a direct route to β-amino acid derivatives, which are important structural motifs in many biologically active molecules.

Table 2: Aza-Michael Addition of Amines

| Entry | Amine | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Piperidine | None | Methanol | RT | 2 | 95 |

| 2 | Morpholine | None | Methanol | RT | 2.5 | 92 |

| 3 | Aniline | Acetic Acid | Toluene | 80 | 8 | 75 |

Note: The data presented are representative values based on analogous reactions.

Protocol: Aza-Michael Addition of Piperidine

Materials:

-

This compound

-

Piperidine

-

Methanol

Procedure:

-

To a solution of this compound (1.0 eq) in methanol, add piperidine (1.1 eq) at room temperature.

-

Stir the reaction mixture for 2 hours, monitoring by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Thia-Michael Addition of Thiols

The thia-Michael addition of thiols is a highly efficient reaction that proceeds rapidly under mild conditions, often with basic catalysis. The resulting thioether products have applications in materials science and medicinal chemistry.

Table 3: Thia-Michael Addition of Thiols

| Entry | Thiol | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Thiophenol | Et3N | CH2Cl2 | RT | 1 | 98 |

| 2 | Benzyl mercaptan | DBU | THF | RT | 1.5 | 96 |

| 3 | Ethyl thioglycolate | None | Methanol | RT | 2 | 94 |

Note: The data presented are representative values based on analogous reactions.

Protocol: Thia-Michael Addition of Thiophenol

Materials:

-

This compound

-

Thiophenol

-

Triethylamine (Et3N)

-

Dichloromethane (CH2Cl2)

Procedure:

-

To a solution of this compound (1.0 eq) in dichloromethane, add thiophenol (1.1 eq) followed by a catalytic amount of triethylamine (0.1 eq) at room temperature.

-

Stir the reaction mixture for 1 hour, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis and Michael Addition Workflow

Caption: Workflow for the synthesis of the Michael acceptor and subsequent Michael addition reactions.

General Mechanism of Michael Addition

Caption: Simplified mechanism of a base-catalyzed Michael addition reaction.

Potential Role in Drug Development: Covalent Inhibition

Michael acceptors are of significant interest in drug development as they can act as covalent inhibitors by reacting with nucleophilic residues (e.g., cysteine) in target proteins.[9] This irreversible binding can lead to potent and prolonged pharmacological effects.

Caption: Covalent modification of a target protein by a Michael acceptor drug, leading to inhibition.

References

- 1. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 2. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Page loading... [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. arkat-usa.org [arkat-usa.org]

- 7. oiccpress.com [oiccpress.com]

- 8. EaseToLearn.com [easetolearn.com]

- 9. Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

Applications of Ethyl (2Z)-2-cyano-3-ethoxyacrylate in Heterocyclic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (2Z)-2-cyano-3-ethoxyacrylate, and its close analog ethyl (ethoxymethylene)cyanoacetate, are highly versatile reagents in organic synthesis, particularly in the construction of a wide variety of heterocyclic systems. Their utility stems from the presence of multiple reactive sites: an electrophilic double bond, a nitrile group, and an ester functionality, all activated by the electron-withdrawing cyano and ester groups. This arrangement allows for a range of reactions including Michael additions, condensation reactions, and cycloadditions, making them invaluable starting materials for the synthesis of biologically active heterocycles such as pyrazoles, pyridines, and pyrimidines. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in numerous therapeutic agents.

This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems using ethyl (2Z)-2-cyano-3-ethoxyacrylate and related compounds.

Synthesis of Pyrazoles

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are found in a variety of medicinally important compounds with a broad spectrum of biological activities. The synthesis of pyrazoles often involves the reaction of a 1,3-dielectrophilic species with a hydrazine derivative. Ethyl (2Z)-2-cyano-3-ethoxyacrylate serves as an excellent 1,3-dielectrophile for this purpose.

General Reaction Scheme:

The reaction proceeds via a nucleophilic attack of the hydrazine on the β-carbon of the acrylate, followed by an intramolecular cyclization and elimination of ethanol to afford the substituted pyrazole.

Caption: Synthesis of Pyrazoles.

Quantitative Data for Pyrazole Synthesis

| Product | Reactants | Solvent | Catalyst/Conditions | Time (h) | Yield (%) | Reference |

| Ethyl 3-amino-1H-pyrazole-4-carboxylate | Ethyl (ethoxymethylene)cyanoacetate, Hydrazine hydrate | Ethanol | Reflux | 6 | Not specified | [1][2] |

| Ethyl 3-amino-1H-pyrazole-4-carboxylate | Ethyl 2-cyano-3-morpholinoacrylate, Hydrazine hydrate | Water | 15-45°C | 6 | Not specified | [1] |

Experimental Protocol: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate[1][2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl (ethoxymethylene)cyanoacetate (1 equivalent) in absolute ethanol.

-

Addition of Reagent: To the stirred solution, add hydrazine hydrate (1 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 6 hours.

-

Work-up: After cooling to room temperature, the product precipitates from the solution.

-

Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield ethyl 3-amino-1H-pyrazole-4-carboxylate.

Synthesis of Pyridines

Pyridine and its derivatives are fundamental heterocyclic compounds that are components of many natural products and pharmaceuticals. Substituted pyridines can be synthesized using ethyl (2Z)-2-cyano-3-ethoxyacrylate through condensation reactions with various nucleophiles, particularly those containing an active methylene group and an amino functionality.

General Reaction Scheme:

A common route involves the reaction of ethyl (ethoxymethylene)cyanoacetate with an enamine or a compound with an active methylene group and a source of ammonia or an amine, leading to the formation of a dihydropyridine intermediate which then aromatizes.

Caption: Synthesis of a Pyridine Derivative.

Quantitative Data for Pyridine Synthesis

| Product | Reactants | Solvent | Catalyst/Conditions | Time (min) | Yield (%) | Reference |

| Ethyl 2-cyano-3-(5-phenyl-2-pyridylamino)acrylate | 2-Amino-5-phenylpyridine, Ethyl (ethoxymethylene)cyanoacetate | None (fusion) | 100°C | 15 | Not specified | [3] |

Experimental Protocol: Synthesis of Ethyl 2-cyano-3-(5-phenyl-2-pyridylamino)acrylate[3]

-

Reaction Setup: In a reaction vessel, mix 2-amino-5-phenylpyridine (1.19 g, 6.99 mmol) and ethyl (ethoxymethylene)cyanoacetate (1.18 g, 6.99 mmol).

-

Reaction: Heat the mixture in an oil bath at 100°C for 15 minutes.

-

Work-up: Allow the reaction mixture to cool to room temperature.

-

Isolation: Recrystallize the solid product from toluene to obtain the title compound (1.3 g).

Synthesis of Pyrimidines

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. The pyrimidine ring system is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is present in many synthetic drugs. A common synthetic strategy involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or urea derivative.

General Reaction Scheme:

The synthesis of pyrimidine derivatives can be achieved through a multicomponent reaction involving an aldehyde, ethyl cyanoacetate, and thiourea. This reaction proceeds through a Knoevenagel condensation followed by a Michael addition and subsequent cyclization.

Caption: Multicomponent Synthesis of Pyrimidines.

Quantitative Data for Pyrimidine Synthesis

| Product | Reactants | Solvent | Catalyst/Conditions | Time | Yield (%) | Reference |

| 1,6-dihydro-2-mercapto-6-oxo-4-(aryl)pyrimidine-5-carbonitriles | Aromatic aldehydes, Ethyl cyanoacetate, Thiourea | Not specified | Not specified | Not specified | Not specified | [4] |

Experimental Protocol: General Procedure for the Synthesis of 1,6-dihydro-2-mercapto-6-oxo-4-(aryl)pyrimidine-5-carbonitriles[4]

-

Reaction Setup: In a suitable solvent, mix the aromatic aldehyde (1 equivalent), ethyl cyanoacetate (1 equivalent), and thiourea (1 equivalent).

-

Reaction: The reaction conditions (catalyst, temperature, and time) will vary depending on the specific substrates used. Typically, a basic catalyst and heating are employed.

-

Work-up: After the reaction is complete, the mixture is cooled, and the product is precipitated by acidification or by pouring into water.

-

Isolation: The solid product is collected by filtration, washed with an appropriate solvent, and can be further purified by recrystallization.

Conclusion

Ethyl (2Z)-2-cyano-3-ethoxyacrylate and its analogs are powerful and versatile building blocks for the synthesis of a diverse range of heterocyclic compounds. The methodologies presented here provide robust and efficient routes to pyrazoles, pyridines, and pyrimidines, which are key structures in the field of medicinal chemistry. The provided protocols can be adapted and optimized for the synthesis of a wide array of substituted heterocyclic derivatives for further investigation in drug discovery and development programs.

References

Application Notes and Protocols for Reactions of Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate and Analogs

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for reactions involving ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate and structurally related α,β-unsaturated cyanoacrylates. These compounds are versatile building blocks in organic synthesis, particularly for the preparation of highly substituted heterocyclic systems with potential applications in medicinal chemistry and drug development.

The core reactivity of these substrates is centered around the electron-deficient double bond, making them excellent Michael acceptors for a variety of nucleophiles. Additionally, the cyano and ester functionalities offer further sites for chemical modification. Common applications include the synthesis of pyridines, pyrimidines, and other nitrogen-containing heterocycles, which are prevalent scaffolds in numerous biologically active compounds.

I. Synthesis of 5-Cyano-6-oxo-4-aryl-1,6-dihydropyrimidines

A prevalent application of α,β-unsaturated cyanoacrylates is in the synthesis of pyrimidine derivatives. These heterocycles are of significant interest in drug discovery. The following protocol details a general method for the synthesis of 4-aryl-5-cyano-2-thioxo-1,2,3,4-tetrahydropyrimidine-6-one, which involves the reaction of an in-situ generated ethyl 2-cyano-3-arylacrylate with thiourea. This reaction is analogous to how this compound would react with dinucleophiles.

Experimental Protocol

This protocol is adapted from the synthesis of pyrimidine thiones and outlines a one-pot, three-component reaction.

Materials:

-

Ethyl cyanoacetate

-

Aromatic aldehyde (e.g., benzaldehyde, p-chlorobenzaldehyde)

-

Thiourea

-

Anhydrous potassium carbonate (K₂CO₃)

-

Ethanol (absolute)

-

Glacial acetic acid

-

Standard laboratory glassware for reflux and filtration

-

Magnetic stirrer and hotplate

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine ethyl cyanoacetate (10 mmol), the chosen aromatic aldehyde (10 mmol), and thiourea (10 mmol).

-

Solvent and Catalyst Addition: Add absolute ethanol (50 mL) to the flask, followed by anhydrous potassium carbonate (1.5 g, ~11 mmol) as a catalyst.

-

Reflux: Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-cold water (100 mL).

-

Precipitation and Neutralization: Acidify the aqueous mixture with glacial acetic acid until a precipitate is formed.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. The crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/DMF mixture, to yield the pure 4-aryl-5-cyano-2-thioxo-1,2,3,4-tetrahydropyrimidine-6-one.

Data Presentation

The following table summarizes typical yields for the synthesis of various pyrimidine derivatives using analogous methods.

| Aromatic Aldehyde | Product | Yield (%) | Reference |

| Benzaldehyde | 5-Cyano-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-6-one | 85 | [1] |

| 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-5-cyano-2-thioxo-1,2,3,4-tetrahydropyrimidine-6-one | 90 | [1] |

| 4-Methoxybenzaldehyde | 5-Cyano-4-(4-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-6-one | 88 | [1] |

II. Reaction with Guanidine for the Synthesis of 2-Aminopyrimidines

Another important reaction involves the condensation of ethyl 2-cyano-3-ethoxyacrylates with guanidine to form 2-amino-5-cyanopyrimidin-4-one derivatives. This transformation is a key step in the synthesis of various biologically active molecules.

Experimental Protocol

This protocol describes the reaction of an ethyl 2-cyano-3-ethoxyacrylate with guanidine hydrochloride in the presence of a base.

Materials:

-

Ethyl (2Z)-2-cyano-3-ethoxyacrylate (or a similar analog)

-

Guanidine hydrochloride

-

Sodium ethoxide (NaOEt)

-

Tetrahydrofuran (THF), anhydrous

-

Standard inert atmosphere glassware

-

Magnetic stirrer

Procedure:

-

Preparation of Guanidine Free Base: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve guanidine hydrochloride (1.2 mmol) in anhydrous THF (10 mL). To this suspension, add a solution of sodium ethoxide (1.2 mmol) in ethanol to generate the free guanidine base in situ. Stir for 20 minutes at room temperature.

-

Substrate Addition: In a separate flask, dissolve ethyl (2Z)-2-cyano-3-ethoxyacrylate (1.0 mmol) in anhydrous THF (5 mL).

-

Reaction: Add the solution of the cyanoacrylate dropwise to the guanidine solution at room temperature with vigorous stirring.

-

Reaction Monitoring and Completion: Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours at room temperature, or may require gentle heating.[2]

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-amino-5-cyanopyrimidin-4-one derivative.

III. Visualizations

Reaction Workflow: Synthesis of Pyrimidine Thiones

Caption: A flowchart of the one-pot synthesis of pyrimidine thiones.

Signaling Pathway Analogy: Inhibition of STAT3

While not a direct reaction of the title compound, derivatives of α,β-unsaturated cyanoacrylates have been designed as inhibitors of signaling pathways in cancer, such as the STAT3 pathway.[3] The following diagram illustrates a simplified representation of this inhibitory action.

Caption: Inhibition of the JAK/STAT3 signaling pathway by a cyanoacrylate derivative.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and biological evaluation of novel (E)-2-cyano-3-(4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-2-yl) derivatives as potent STAT3-targeting anticolorectal cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ethyl Cyanoacrylate Precursors in Pharmaceutical Synthesis

Synthesis of Ethosuximide from a Related Precursor

Ethyl 2-cyano-3-methylpent-2-enoate is a key intermediate in the synthesis of Ethosuximide , an anticonvulsant medication used to treat absence seizures.[1] The synthesis involves a Knoevenagel condensation followed by the addition of hydrogen cyanide and subsequent hydrolysis and cyclization.[2][3]

Overview of Ethosuximide Synthesis

The synthesis of Ethosuximide from methyl ethyl ketone and a cyanoacetic ester is a multi-step process.[2][3] The initial Knoevenagel condensation forms an unsaturated cyano ester, a compound structurally similar to ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate.

Experimental Protocol: Synthesis of Ethosuximide Intermediate

This protocol is a representative procedure for the Knoevenagel condensation step to form the unsaturated cyano ester intermediate.

Materials:

-

Methyl ethyl ketone

-

Ethyl cyanoacetate

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Hydrochloric acid (for neutralization)

-

Sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of methyl ethyl ketone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-cyano-3-methylpent-2-enoate.

-

Purify the crude product by vacuum distillation or column chromatography.

Quantitative Data

The following table summarizes representative yields for the synthesis of Ethosuximide and related intermediates.

| Reaction Step | Product | Typical Yield (%) | Reference |

| Knoevenagel Condensation | Ethyl 2-cyano-3-methylpent-2-enoate | 70-85 | [2][3] |

| Overall Synthesis | Ethosuximide | 50-60 | [2][3] |

Synthesis of Pyrimidine Derivatives from Ethyl Cyanoacetate

Ethyl cyanoacetate is a versatile precursor for the synthesis of a wide range of heterocyclic compounds, including pyrimidines, which are of significant interest in pharmaceutical chemistry due to their diverse biological activities.[4][5][6] The synthesis often involves a multi-component reaction, such as the Biginelli reaction or similar condensations.

Overview of Pyrimidine Synthesis

The synthesis of pyrimidine derivatives can be achieved through the condensation of ethyl cyanoacetate with an aldehyde and a urea or thiourea derivative in the presence of a catalyst.[5]

Experimental Protocol: Synthesis of a Dihydropyrimidine Derivative

This protocol describes a general procedure for the synthesis of a dihydropyrimidine derivative using ethyl cyanoacetate.

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Ethyl cyanoacetate

-

Thiourea

-

Potassium carbonate (catalyst)

-

Ethanol (solvent)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq), ethyl cyanoacetate (1.0 eq), and thiourea (1.2 eq) in ethanol.

-

Add a catalytic amount of potassium carbonate (0.2 eq).

-

Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature. The product may precipitate out of the solution.

-

Filter the solid product and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure dihydropyrimidine derivative.[5]

Quantitative Data

The following table presents representative yields for the synthesis of pyrimidine derivatives from ethyl cyanoacetate.

| Reactants | Product Class | Typical Yield (%) | Reference |

| Aldehyde, Ethyl Cyanoacetate, Thiourea/Urea | Dihydropyrimidines | 60-90 | [5][6] |

| Chalcones, Ethyl Cyanoacetate, Ammonium Acetate | Pyridinone derivatives | 60-82 | [5] |

Signaling Pathways

Information regarding specific signaling pathways modulated by pharmaceutical compounds derived directly from this compound is not available. The mechanism of action for Ethosuximide, derived from a related precursor, involves the blockage of T-type calcium channels in the thalamocortical neurons, which is associated with the generation of absence seizures.[1] The diverse biological activities of pyrimidine derivatives mean they can interact with a wide array of biological targets and signaling pathways, which would need to be investigated on a case-by-case basis for newly synthesized compounds.

References

- 1. Ethosuximide | C7H11NO2 | CID 3291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ukaazpublications.com [ukaazpublications.com]

- 3. ETHOSUXIMIDE synthesis - chemicalbook [chemicalbook.com]

- 4. bu.edu.eg [bu.edu.eg]

- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

Application Notes and Protocols for Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate is a multifunctional building block in organic synthesis. Its unique structural features, including a cyano group, an ester, and an enol ether, render it a versatile precursor for the synthesis of a variety of complex organic molecules and heterocyclic systems. This document provides a detailed overview of its potential applications, reaction pathways, and experimental protocols for its synthesis and utilization in the development of novel compounds.

Introduction

This compound belongs to the class of α,β-unsaturated carbonyl compounds, which are well-established intermediates in organic synthesis. The presence of both electron-withdrawing (cyano and ester) and electron-donating (ethoxy) groups on the double bond creates a unique electronic profile, making it a highly reactive and selective substrate for various transformations. Its potential applications span from the synthesis of pharmaceuticals and agrochemicals to materials science.

Potential Applications in Organic Synthesis

The reactivity of this compound makes it a valuable intermediate for the construction of diverse molecular scaffolds.

-

Synthesis of Heterocyclic Compounds: This molecule is an excellent precursor for the synthesis of various five- and six-membered heterocycles.

-

Pyrazoles: Reaction with hydrazine derivatives can lead to the formation of highly substituted pyrazoles, which are common motifs in many biologically active compounds.[1][2][3][4][5]

-